molecular formula C10H17N3 B13312284 5-(1-Methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(1-Methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13312284
M. Wt: 179.26 g/mol
InChI Key: CVEOIEJKILTTTI-UHFFFAOYSA-N
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Description

This compound (CAS: 1692698-89-7) is a bicyclic heterocycle featuring an imidazo[1,2-a]pyrimidine core substituted with a 1-methylcyclopropyl group at the 5-position. Its molecular formula is C₁₀H₁₅N₃, with a molecular weight of 177.25 g/mol . The Smiles notation (CC1(C2CCNc3nccn32)CC1) highlights the fused imidazole-pyrimidine system and the methylcyclopropyl moiety .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(1-methylcyclopropyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-10(3-4-10)8-2-5-11-9-12-6-7-13(8)9/h8H,2-7H2,1H3,(H,11,12)

InChI Key

CVEOIEJKILTTTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCN=C3N2CCN3

Origin of Product

United States

Preparation Methods

Condensation Reactions Using α-Haloketones and 2-Aminopyrimidines

One of the classical approaches to synthesize imidazo[1,2-a]pyrimidines involves the condensation of α-haloketones with 2-aminopyrimidines. This method is well-documented and efficient for introducing various substituents at the 5-position of the imidazo ring.

  • General procedure : The α-haloketone bearing the 1-methylcyclopropyl substituent is reacted with 2-aminopyrimidine under mild conditions, often at room temperature or slightly elevated temperatures, sometimes catalyzed by neutral alumina or under solvent-free conditions. The nucleophilic substitution of the halogen by the pyrimidine nitrogen initiates cyclization to form the fused imidazo ring.

  • Reaction conditions : Typically performed at 60–100°C, sometimes without solvents or catalysts, which enhances the green chemistry profile of the synthesis.

  • Yields and scope : This method provides moderate to high yields (60–90%) of the target compound and tolerates a variety of substituents on the cyclopropyl ring or the pyrimidine moiety.

Tandem Michael Addition and Intramolecular Cyclization

A more recent and innovative approach involves tandem reactions between nitroalkene derivatives and 2-aminopyrimidines, proceeding via Michael addition followed by intramolecular cyclization.

  • Key features : This method allows for the efficient construction of the imidazo[1,2-a]pyrimidine core with diverse substituents, including the 1-methylcyclopropyl group at the 5-position.

  • Catalysts : Lewis acids such as FeCl3 have been shown to catalyze this reaction effectively, although catalyst-free protocols in aqueous media have also been reported, offering environmentally benign alternatives.

  • Reaction conditions : Room temperature to moderate heating (25–80°C), in solvents like methanol or water.

  • Advantages : High selectivity and yields, broad substrate applicability, and mild reaction conditions.

Palladium-Catalyzed Oxidative Coupling (CDC) Reactions

Another advanced synthetic strategy employs palladium-catalyzed intramolecular dehydrogenative coupling (CDC) reactions to form fused imidazo[1,2-a]pyrimidines.

  • Procedure : The reaction involves the tandem condensation of an amine (such as 2-aminopyrimidine) with an aldehyde derivative containing the 1-methylcyclopropyl substituent, in the presence of PdCl2 catalyst and a base like potassium carbonate under oxygen atmosphere.

  • Reaction conditions : Typically conducted in anhydrous toluene at 80°C for 4 hours under 1 atm oxygen.

  • Outcome : This method provides efficient access to the fused heterocyclic system with good yields and high purity after chromatographic purification.

  • Significance : This approach is notable for its use of air as a green oxidant and relatively mild conditions compared to classical oxidative methods.

Comparative Data Table of Preparation Methods

Methodology Key Reagents Conditions Catalyst/Environment Yield Range (%) Advantages Limitations
Condensation of α-Haloketones α-Haloketone (with 1-methylcyclopropyl), 2-aminopyrimidine 60–100°C, solvent or solvent-free Neutral alumina or catalyst-free 60–90 Simple, mild, solvent-free options available Limited to accessible α-haloketones
Tandem Michael Addition + Cyclization Nitroalkene derivatives, 2-aminopyrimidine 25–80°C, methanol or water FeCl3 or catalyst-free 70–95 High selectivity, environmentally friendly Some aminoheterocycles may be unreactive
Palladium-Catalyzed Oxidative Coupling 2-Aminopyrimidine, aldehyde with 1-methylcyclopropyl 80°C, toluene, oxygen atmosphere PdCl2, K2CO3 65–85 Uses air as oxidant, mild conditions Requires palladium catalyst, longer reaction time

Detailed Research Outcomes and Notes

  • The condensation method using α-haloketones is well-established and provides a straightforward route for synthesizing 5-substituted imidazo[1,2-a]pyrimidines with good yields and scalability. This method benefits from the availability of α-haloketones and the mild reaction conditions that preserve sensitive functional groups.

  • Tandem reactions involving nitroalkenes and 2-aminopyrimidines have expanded the synthetic toolbox by enabling the introduction of complex substituents such as the 1-methylcyclopropyl group under mild, often catalyst-free conditions. The use of FeCl3 as a Lewis acid catalyst enhances reaction rates and yields, while aqueous catalyst-free protocols align with green chemistry principles.

  • Palladium-catalyzed oxidative coupling represents a modern, efficient strategy that leverages transition metal catalysis and molecular oxygen as a green oxidant. This method is particularly useful when aldehyde derivatives of the 1-methylcyclopropyl substituent are readily available. The reaction proceeds with good regioselectivity and functional group tolerance, although the use of palladium may increase cost and require careful catalyst handling.

  • Spectral data including ^1H and ^13C NMR, as well as high-resolution mass spectrometry (HRMS), confirm the successful synthesis and high purity of the target compound via these methods.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Positional Isomers and Methyl-Substituted Derivatives

  • 7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1692113-91-9):
    • Shares the same molecular formula (C₁₀H₁₅N₃ ) and weight (177.25 g/mol ) as the target compound but differs in the position of the methylcyclopropyl group (7-position vs. 5-position) . This positional isomerism may alter electronic distribution and steric interactions, impacting binding affinity in biological systems.
  • 2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1694517-70-8): Molecular formula: C₁₁H₁₇N₃ (MW: 191.27 g/mol).

Substituent Variations

  • 5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Replaces the methylcyclopropyl group with an isopropyl substituent.
  • 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride (CAS: 1803571-96-1): Molecular formula: C₁₂H₁₄ClN₃ (MW: 235.72 g/mol). However, the hydrochloride salt may improve aqueous solubility compared to neutral analogs .

Functionalized Derivatives

  • 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1932455-67-8):
    • Bromine substitution introduces a heavy atom, altering electronic properties and enabling cross-coupling reactions for further derivatization. The carboxylic acid group adds polarity, which may limit blood-brain barrier penetration but improve solubility .
  • 2-(4-Acetylphenoxy)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide (CAS: 2034390-16-2): Combines an acetylphenoxy side chain with the imidazopyridine core.

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituent Potential Applications References
5-(1-Methylcyclopropyl)-imidazo[1,2-a]pyrimidine (1692698-89-7) C₁₀H₁₅N₃ 177.25 5-methylcyclopropyl Metabolic stabilization, kinase inhibition
7-(1-Methylcyclopropyl)-imidazo[1,2-a]pyrimidine (1692113-91-9) C₁₀H₁₅N₃ 177.25 7-methylcyclopropyl Positional isomer studies
2-Phenyl-imidazo[1,2-a]pyrimidine HCl (1803571-96-1) C₁₂H₁₄ClN₃ 235.72 2-phenyl Hydrophobic target engagement
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1932455-67-8) C₈H₅BrN₂O₂ 241.05 5-bromo, 2-carboxylic acid Synthetic intermediate, antibacterials

Biological Activity

5-(1-Methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3C_{11}H_{19}N_3 with a molecular weight of approximately 193.29 g/mol. The compound features a unique imidazo[1,2-a]pyrimidine structure characterized by the presence of nitrogen atoms that influence its reactivity and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Research indicates that it may modulate various physiological pathways through these interactions. The presence of the methylcyclopropyl group enhances its binding affinity to target sites compared to other derivatives lacking this substituent .

Biological Activity Overview

Studies have demonstrated that this compound exhibits significant activity against a range of diseases. Notably:

  • Anticancer Activity : Preliminary findings suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyrimidines have shown cytotoxic effects on MCF-7 breast cancer cells in vitro .
  • Anti-inflammatory Effects : The compound has been explored for its potential as a COX-2 inhibitor. In vitro assays indicate that structural modifications can enhance selectivity and potency against COX-2 compared to COX-1 enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives related to this compound:

  • Study 1 : A recent investigation synthesized a series of imidazo[1,2-a]pyrimidine derivatives and assessed their anti-cancer properties. Compounds showed IC50 values indicating effective inhibition of cancer cell proliferation. The study highlighted the importance of the cyclopropyl group in enhancing biological activity .
  • Study 2 : Another research focused on the anti-inflammatory potential of similar compounds where it was found that specific substitutions at the nitrogen positions significantly influenced COX-2 inhibitory activity. The best-performing compound exhibited an IC50 value lower than that of celecoxib (0.05 μM) in COX-2 inhibition assays .

Data Tables

Compound NameMolecular FormulaMolecular WeightBiological Activity
5-(1-Methylcyclopropyl)-2H,3H,...C11H19N3193.29 g/molAnticancer (MCF-7), COX-2 Inhibitor
Derivative AC11H20N4220.31 g/molModerate Cytotoxicity
Derivative BC10H18N4O2218.27 g/molHigh Selectivity for COX-2

Q & A

Q. What are the primary synthetic routes for 5-(1-Methylcyclopropyl)-imidazo[1,2-a]pyrimidine, and what factors influence yield optimization?

The compound is synthesized via cyclization reactions using precursors like 2-amino-4-methylpyrimidine and 1-methylcyclopropyl ketone in solvents such as ethanol or acetonitrile under catalytic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to protic solvents like ethanol .
  • Temperature : Heating at 80–100°C accelerates cyclization but may require reflux conditions to avoid side products .
  • Purification : Chromatography or crystallization is critical for isolating high-purity products (>95%), especially when steric hindrance from the methylcyclopropyl group complicates crystallization .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

Structural characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazole vs. pyrimidine ring protons) and confirms the methylcyclopropyl group’s presence .
  • X-ray crystallography : Resolves the bicyclic framework and stereochemistry, though challenges arise due to conformational flexibility in solution .
  • HPLC-MS : Validates molecular weight (177.25 g/mol) and monitors synthetic intermediates .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

Initial screening involves:

  • Enzyme inhibition assays : Targets like kinases or cytochrome P450 isoforms to evaluate binding affinity (IC₅₀) .
  • Cellular viability assays : Tests against cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxicity thresholds .
  • Solubility profiling : Measures logP values to predict bioavailability, noting the methylcyclopropyl group’s lipophilic contribution .

Advanced Research Questions

Q. How does the methylcyclopropyl substituent influence electronic and steric properties in reaction mechanisms?

The methylcyclopropyl group introduces:

  • Steric hindrance : Limits nucleophilic attack at the 5-position, directing reactivity toward the imidazole ring .
  • Electronic effects : The cyclopropane ring’s strain increases electrophilicity at adjacent carbons, facilitating alkylation or oxidation reactions .
  • Methodological validation : Computational studies (DFT) compare charge distribution with analogs (e.g., tert-butyl or difluoromethyl derivatives) to quantify electronic impacts .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

Discrepancies often arise from:

  • Assay variability : Differences in buffer pH, incubation times, or cell lines (e.g., conflicting IC₅₀ values in kinase assays) .
  • Structural analogs : Compare activities of 5-(1-methylcyclopropyl) vs. 5-(propan-2-yl) derivatives to isolate substituent-specific effects .
  • Orthogonal assays : Use SPR (surface plasmon resonance) to validate target binding independently of enzymatic activity .

Q. How can reaction conditions be optimized for regioselective functionalization of the imidazo[1,2-a]pyrimidine core?

Regioselectivity is controlled by:

  • Catalysts : Pd-mediated cross-coupling favors C-2 substitution over C-7 due to electron density differences .
  • Solvent systems : DMF stabilizes transition states for imidazole ring modifications, while THF enhances pyrimidine reactivity .
  • Temperature gradients : Lower temperatures (0–25°C) reduce side reactions during halogenation .

Methodological Recommendations

  • Synthetic Optimization Table :

    ParameterOptimal ConditionYield RangeReference
    SolventAcetonitrile60–75%
    CatalystPd(OAc)₂70–85%
    PurificationColumn chromatography>95% purity
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 replicates to minimize variability .

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